molecular formula C14H21ClN2O2 B1525185 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride CAS No. 1236267-68-7

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Cat. No. B1525185
M. Wt: 284.78 g/mol
InChI Key: UOJQMVYHDPTFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, commonly known as 2AP-NTFM, is an important synthetic compound used in a variety of scientific research applications. It is a white, crystalline powder, with a molecular weight of 375.90 g/mol, and a melting point of 149-152°C. 2AP-NTFM is a derivative of the amino acid phenylalanine, and is used in a range of applications, including protein synthesis, enzyme inhibition, and signal transduction.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with structures similar to 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride have been explored for their therapeutic potentials in various diseases. For example, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols were evaluated for their potential in organ transplantation, showcasing the importance of such compounds in designing new immunosuppressive drugs (Kiuchi et al., 2000).

Pharmacokinetics and Drug Metabolism

Research into the pharmacokinetics and metabolism of related compounds provides insights into how modifications to the propanamide structure can influence drug absorption, distribution, metabolism, and excretion. Studies like the physiologically based pharmacokinetic modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats offer valuable data for understanding the behavior of similar compounds within biological systems (Meno-Tetang et al., 2006).

Biochemical Research

The investigation into the biochemical mechanisms of action for compounds structurally similar to 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride can inform on their potential biological targets and effects. For example, studies on the brain penetration and phosphorylation of FTY720 in the central nervous system during experimental autoimmune encephalomyelitis provide insights into how such compounds can affect immune modulation and neurological pathways, which could be relevant for multiple sclerosis treatment (Foster et al., 2007).

Anticancer Research

The modification of propanamide derivatives and their evaluation for anticancer activity represents another significant area of research. For instance, the synthesis and anticancer activity evaluation of certain propanamide derivatives highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (El Rayes et al., 2019).

properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQMVYHDPTFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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